4-环丙基-5-异丙基-4H-1,2,4-三唑-3-硫醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

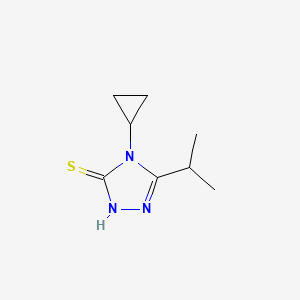

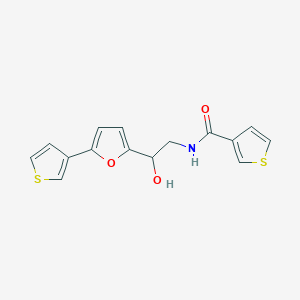

“4-cyclopropyl-5-isopropyl-4H-1,2,4-triazole-3-thiol” is a chemical compound with the molecular formula C8H13N3S . It’s a derivative of 1,2,4-triazole, a class of heterocyclic compounds containing three nitrogen atoms in the ring structure .

Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives often involves the use of secondary amides and hydrazides . Triflic anhydride activation followed by microwave-induced cyclodehydration enables a one-pot synthesis of 3,4,5-trisubstituted 1,2,4-triazoles . Cu (II) catalyzes the construction of 4,5-disubstituted 1,2,4-triazole-3-thiones from arylidenearylthiosemicarbazides .Molecular Structure Analysis

The molecular structure of “4-cyclopropyl-5-isopropyl-4H-1,2,4-triazole-3-thiol” can be represented by the SMILES stringSc1nnc([nH]1)C2CC2 . This indicates that the compound contains a cyclopropyl group attached to the 4-position of the 1,2,4-triazole ring, and an isopropyl group attached to the 5-position .

作用机制

The exact mechanism of action of 4-cyclopropyl-5-isopropyl-4H-1,2,4-triazole-3-thiol is not yet fully understood. However, it is believed that 4-cyclopropyl-5-isopropyl-4H-1,2,4-triazole-3-thiol acts as an inhibitor of the enzyme COX2, which is involved in the production of inflammatory mediators such as prostaglandins. Additionally, 4-cyclopropyl-5-isopropyl-4H-1,2,4-triazole-3-thiol has been found to inhibit the activity of several other enzymes, including cyclin-dependent kinase 1 (CDK1) and protein kinase C (PKC). 4-cyclopropyl-5-isopropyl-4H-1,2,4-triazole-3-thiol may also induce apoptosis in cancer cells and inhibit the growth of tumor cells.

Biochemical and Physiological Effects

4-cyclopropyl-5-isopropyl-4H-1,2,4-triazole-3-thiol has been found to have several biochemical and physiological effects. In vitro studies have found that 4-cyclopropyl-5-isopropyl-4H-1,2,4-triazole-3-thiol can inhibit the production of prostaglandins and other inflammatory mediators, as well as the growth of tumor cells. Additionally, in vivo studies have found that 4-cyclopropyl-5-isopropyl-4H-1,2,4-triazole-3-thiol can reduce inflammation and oxidative stress, as well as reduce the risk of cardiovascular disease.

实验室实验的优点和局限性

4-cyclopropyl-5-isopropyl-4H-1,2,4-triazole-3-thiol has several advantages for use in laboratory experiments. It is a relatively small molecule, which makes it easier to handle and store. Additionally, it is relatively inexpensive to synthesize and is not toxic to humans. However, 4-cyclopropyl-5-isopropyl-4H-1,2,4-triazole-3-thiol is not yet approved for use in humans, and thus its use in laboratory experiments should be done with caution.

未来方向

There are several potential future directions for research on 4-cyclopropyl-5-isopropyl-4H-1,2,4-triazole-3-thiol. One direction is to further study its potential use as an anticancer agent. Additionally, 4-cyclopropyl-5-isopropyl-4H-1,2,4-triazole-3-thiol could be studied for its potential use as a therapeutic agent for other diseases, such as inflammatory and cardiovascular diseases. Furthermore, 4-cyclopropyl-5-isopropyl-4H-1,2,4-triazole-3-thiol could be studied for its potential use as an antimicrobial agent, as well as its potential use in other laboratory experiments. Finally, further research could be done to better understand the exact mechanism of action of 4-cyclopropyl-5-isopropyl-4H-1,2,4-triazole-3-thiol.

合成方法

4-cyclopropyl-5-isopropyl-4H-1,2,4-triazole-3-thiol can be synthesized via a two-step process. The first step involves the reaction of 4-cyclopropyl-5-isopropylthiazole-2-thiol and 1,2,4-triazole in the presence of an aqueous solution of sodium hydroxide. This reaction yields a mixture of 4-cyclopropyl-5-isopropyl-4H-1,2,4-triazole-3-thiol and 5-isopropyl-4H-1,2,4-triazole-3-thiol (IPIT). The second step involves the removal of IPIT from the reaction mixture by extraction with ethyl acetate or another suitable solvent. This yields a pure sample of 4-cyclopropyl-5-isopropyl-4H-1,2,4-triazole-3-thiol.

科学研究应用

抗真菌剂

含有 1,2,4-三唑-硫醚部分的化合物,例如 4-环丙基-5-异丙基-4H-1,2,4-三唑-3-硫醇,已被合成并评估为潜在的抗真菌剂 . 这些化合物对各种真菌,包括梨黑星病菌,表现出良好的抑制作用 .

抗癌剂

1,2,4-三唑衍生物已被合成并评估为有前景的抗癌剂 . 其中一些化合物对各种人类癌细胞系,包括 MCF-7、Hela 和 A549,表现出有希望的细胞毒性活性 .

DNA 标记检测

1H-1,2,4-三唑-3-硫醇,一种与 4-环丙基-5-异丙基-4H-1,2,4-三唑-3-硫醇相似的化合物,已被用于设计一种基于表面增强拉曼散射的探针,用于快速准确地检测 DNA 标记 .

生物活性化合物的合成

1,2,4-三唑衍生物已被用于生物活性化合物的合成 . 这些化合物是使用替代能源,如超声波照射,合成的 .

抗炎和镇痛活性

属性

IUPAC Name |

4-cyclopropyl-3-propan-2-yl-1H-1,2,4-triazole-5-thione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3S/c1-5(2)7-9-10-8(12)11(7)6-3-4-6/h5-6H,3-4H2,1-2H3,(H,10,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRGUIKMATRQJJC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NNC(=S)N1C2CC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-3-methoxy-1-methylpyrazole-4-carboxamide](/img/structure/B2391056.png)

![N-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2,4,5-trimethylbenzenesulfonamide](/img/structure/B2391058.png)

![5-[(2-chloro-4-fluorophenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B2391059.png)

![Ethyl 7-(furan-3-yl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2391062.png)

![2-(Aminomethyl)bicyclo[2.2.2]octane-2-carboxylic acid hydrochloride](/img/structure/B2391065.png)

![3-Methyl-1-[(1r,4r)-4-hydroxycyclohexyl]urea](/img/structure/B2391068.png)

![2-[(5Z)-5-[(4-methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]pentanoic acid](/img/structure/B2391070.png)

![N-(2,3-dimethylphenyl)-3-(3,4-dimethylphenyl)sulfonyltriazolo[1,5-a]quinazolin-5-amine](/img/structure/B2391073.png)

![(Z)-methyl 4-(((1-(4-methylbenzyl)-2,2-dioxido-4-oxo-1H-thieno[3,2-c][1,2]thiazin-3(4H)-ylidene)methyl)amino)benzoate](/img/structure/B2391077.png)